4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C₆H₇ClN₂O₃ and a molecular weight of 190.58 g/mol . It is a derivative of piperazine and is characterized by the presence of a carbonyl chloride group attached to a 4-methyl-2,3-dioxopiperazine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride typically involves the reaction of 4-methyl-2,3-dioxopiperazine with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like methylene chloride at low temperatures (0-5°C) to prevent decomposition and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-methyl-2,3-dioxopiperazine and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Methylene chloride, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Major Products
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with amines, alcohols, and thiols, respectively . This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: Similar structure but with an ethyl group instead of a methyl group.
4-Methyl-2,3-dioxopiperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride is unique due to its specific reactivity with nucleophiles, making it a versatile reagent in organic synthesis. Its ability to form stable covalent bonds with various functional groups allows for the creation of diverse chemical structures and modifications .
Eigenschaften
CAS-Nummer |
59702-98-6 |
---|---|
Molekularformel |
C6H7ClN2O3 |
Molekulargewicht |
190.58 g/mol |
IUPAC-Name |
4-methyl-2,3-dioxopiperazine-1-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3/c1-8-2-3-9(6(7)12)5(11)4(8)10/h2-3H2,1H3 |
InChI-Schlüssel |
RANJXJOEOQZRIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C(=O)C1=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.